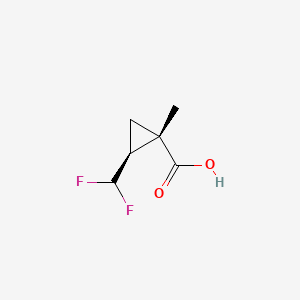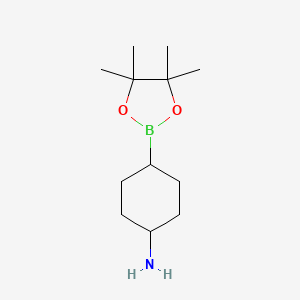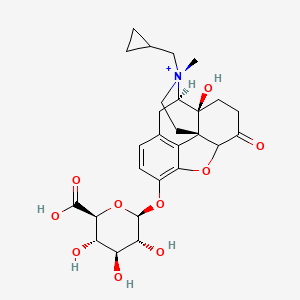
N-Methyl Naltrexone Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Naltrexone Glucuronide is a derivative of naltrexone, an opioid antagonist used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the glucuronidation process, which involves the addition of glucuronic acid to naltrexone. This modification enhances the solubility and excretion of the compound, making it more effective in its therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Naltrexone Glucuronide typically involves the glucuronidation of N-Methyl Naltrexone. This process can be carried out using various methods, including chemical synthesis and enzymatic reactions. In chemical synthesis, the glucuronidation is often achieved using glucuronic acid derivatives and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using advanced techniques such as flow chemistry and continuous processing. The use of efficient catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production .
化学反応の分析
Types of Reactions
N-Methyl Naltrexone Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl Naltrexone N-oxide, while reduction could produce N-Methyl Naltrexone .
科学的研究の応用
N-Methyl Naltrexone Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation and its effects on solubility and excretion.
Biology: Investigated for its interactions with opioid receptors and its potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating opioid and alcohol dependence, as well as its role in reducing opioid-induced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
N-Methyl Naltrexone Glucuronide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the receptor’s activity, thereby blocking the effects of opioids. The glucuronidation enhances the compound’s solubility and excretion, allowing for more efficient clearance from the body. This mechanism is crucial in its role as an opioid antagonist .
類似化合物との比較
Similar Compounds
Naltrexone: The parent compound, used for treating opioid and alcohol dependence.
Methylnaltrexone: A derivative used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist used to reverse opioid overdoses.
Uniqueness
N-Methyl Naltrexone Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This modification makes it more effective in its therapeutic applications compared to its parent compound and other similar derivatives .
特性
分子式 |
C27H34NO10+ |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[(3R,4R,4aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO10/c1-28(11-12-2-3-12)9-8-26-17-13-4-5-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)21(17)37-23(26)14(29)6-7-27(26,35)16(28)10-13/h4-5,12,16,18-20,22-23,25,30-32,35H,2-3,6-11H2,1H3/p+1/t16-,18+,19+,20-,22+,23?,25-,26+,27-,28-/m1/s1 |
InChIキー |
ZMRLVXZGNOEXKB-HOVYVKSUSA-O |
異性体SMILES |
C[N@@+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
正規SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
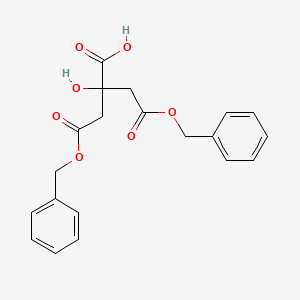
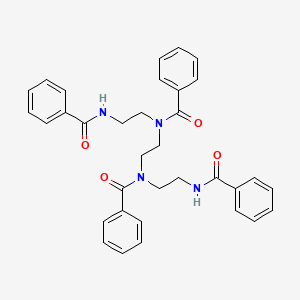
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
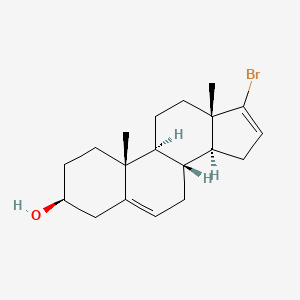
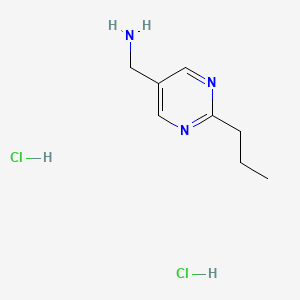
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
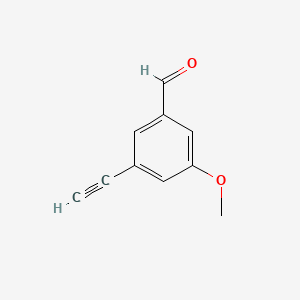
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
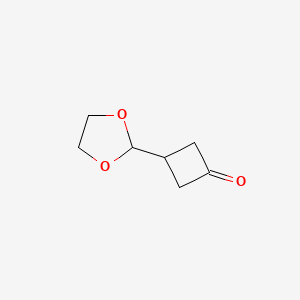
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
